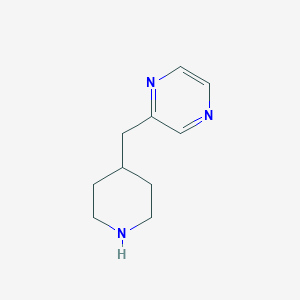

2-(Piperidin-4-ylmethyl)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-(piperidin-4-ylmethyl)pyrazine |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h5-6,8-9,11H,1-4,7H2 |

InChI Key |

OTIHIUWKQIUWLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=NC=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of novel 2-(Piperidin-4-ylmethyl)pyrazine derivatives

An In-Depth Technical Guide to the Synthesis of Novel 2-(Piperidin-4-ylmethyl)pyrazine Derivatives

Introduction: Bridging Two Privileged Scaffolds

In the landscape of medicinal chemistry, both the piperidine and pyrazine heterocycles stand out as "privileged scaffolds" due to their frequent appearance in a wide array of pharmacologically active compounds. Piperidine, a saturated six-membered nitrogen-containing ring, is a cornerstone in drug design, present in over twenty classes of pharmaceuticals.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal fragment for interacting with biological targets.[1]

The pyrazine ring, an aromatic 1,4-diazine, is also a key pharmacophore found in numerous FDA-approved drugs and clinical candidates.[2][3][4][5] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][4][5][6]

The strategic combination of these two moieties, connected by a methylene linker, yields the 2-(Piperidin-4-ylmethyl)pyrazine framework. This novel class of compounds holds significant promise for targeting complex biological systems where the distinct properties of both the piperidine and pyrazine rings can be leveraged for enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and critical troubleshooting insights for the successful synthesis of these promising derivatives.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A logical retrosynthetic analysis of the target structure, 2-(Piperidin-4-ylmethyl)pyrazine, reveals two primary disconnection pathways. The most strategically sound approach involves severing the C-C bond between the pyrazine ring and the methylene linker. This disconnection points to a cross-coupling strategy, which is a robust and highly versatile method in modern organic synthesis. This approach allows for the late-stage combination of two key building blocks: a functionalized pyrazine and a functionalized piperidine.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it allows for modularity; a variety of substituents can be introduced on either the pyrazine or piperidine rings independently before the key coupling step, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most effective and widely applicable method for forging the critical C-C bond is the palladium-catalyzed cross-coupling reaction.[7][8] Given the electron-deficient nature of the pyrazine ring, pyrazine halides are excellent substrates for these transformations.[9] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[7][8][9]

The general workflow for this approach is outlined below:

Caption: Synthetic workflow via Suzuki-Miyaura coupling.

This pathway involves three key stages:

-

Preparation of the Piperidine Organoboron Reagent: Starting from a commercially available piperidine derivative, a handle for borylation is installed, followed by conversion to the boronic acid or ester.

-

Suzuki-Miyaura Cross-Coupling: The prepared organoboron reagent is coupled with a suitable pyrazine halide, such as 2-chloropyrazine.

-

Deprotection: Removal of any protecting groups, typically on the piperidine nitrogen, to yield the final product.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a representative 2-(Piperidin-4-ylmethyl)pyrazine derivative.

Protocol 1: Synthesis of tert-butyl 4-(((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate)

Causality: This protocol transforms a commercially available piperidine derivative into the required organoboron coupling partner. A Boc protecting group is used for the piperidine nitrogen to prevent side reactions during subsequent steps. The conversion to a pinacol boronic ester enhances stability and simplifies purification compared to the corresponding boronic acid.

Materials:

-

tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry, argon-flushed round-bottom flask, add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M.

-

Degas the resulting suspension by bubbling argon through it for 15 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester.

Protocol 2: Suzuki-Miyaura Coupling

Causality: This is the key bond-forming step. The choice of catalyst, ligand, and base is critical for achieving high yields with the electron-deficient 2-chloropyrazine.[9] A phosphine ligand-based palladium catalyst is typically effective, and a carbonate base is used to facilitate the transmetalation step of the catalytic cycle.[7] A mixed solvent system including water is often necessary to dissolve the inorganic base.[9]

Materials:

-

2-Chloropyrazine

-

tert-butyl 4-(((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate) (from Protocol 1)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene/Water or Dioxane/Water solvent mixture

-

Argon or Nitrogen gas supply

Procedure:

-

In a reaction vessel, combine 2-chloropyrazine (1.0 eq), the piperidine boronic ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[9]

-

Add the palladium catalyst (e.g., Pd(OAc)₂ at 0.05 eq) and the ligand (e.g., PPh₃ at 0.1 eq).

-

Add the solvent system (e.g., toluene/water 4:1) to the vessel.[9]

-

Degas the mixture thoroughly with argon.

-

Heat the reaction to 100 °C and stir vigorously under an inert atmosphere. Monitor progress by LC-MS.[9]

-

Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected coupled product.

Protocol 3: Boc Deprotection

Causality: The final step involves the removal of the acid-labile Boc protecting group to unmask the secondary amine of the piperidine ring, yielding the target compound. Trifluoroacetic acid (TFA) is highly effective for this transformation and the resulting salt can be neutralized in a subsequent workup.

Materials:

-

Boc-protected coupled product (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 2-(Piperidin-4-ylmethyl)pyrazine product. Further purification by chromatography or crystallization may be necessary.

Data Presentation and Characterization

Quantitative data from the synthesis should be meticulously recorded and presented. Below is a table summarizing typical reagents and expected outcomes for the key Suzuki-Miyaura coupling step.

| Entry | Pyrazine Halide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyrazine | Piperidine-Bpin | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |

| 2 | 2-Bromopyrazine | Piperidine-Bpin | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 90 | 80-90 |

Note: Yields are indicative and will vary based on substrate and precise conditions.

Upon successful synthesis, the final compound should be thoroughly characterized. The following table provides an example of expected analytical data.

| Analysis | Data |

| ¹H NMR | Hypothetical Data (400 MHz, CDCl₃) δ (ppm): 8.55 (s, 1H), 8.40 (d, 1H), 8.35 (d, 1H), 3.10 (d, 2H), 2.95 (m, 2H), 2.70 (d, 2H), 1.90 (m, 1H), 1.75 (m, 1H), 1.60 (m, 2H), 1.30 (m, 2H). |

| ¹³C NMR | Hypothetical Data (100 MHz, CDCl₃) δ (ppm): 155.2, 144.8, 143.5, 142.1, 46.5, 42.0, 35.5, 31.0. |

| LC-MS | Calculated for C₁₀H₁₅N₃ [M+H]⁺: 178.1339; Found: 178.1342. |

Troubleshooting and Optimization

Problem: Low or no yield in the Suzuki-Miyaura coupling step.[9]

-

Causality & Solution: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting the catalyst.[9]

-

Action: Screen different palladium catalysts and ligands. For electron-deficient heterocycles like pyrazines, specialized catalysts such as palladium(II) ONO pincer complexes or bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) used in third-generation Buchwald-Hartwig protocols can be more effective.[9]

-

-

Causality & Solution: Ineffective base or base-mediated side reactions.

-

Action: The choice of base is critical. Strong bases can lead to decomposition. Weaker bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃, although they may require slightly higher temperatures.[9] The base must be finely ground to ensure maximum surface area.

-

-

Causality & Solution: Premature decomposition (protodeboronation) of the boronic ester.

-

Action: Ensure the reaction is run under strictly anhydrous and inert conditions until the water for the base is added. Use of more stable boron reagents, like MIDA boronates or trifluoroborates, can also mitigate this issue.[9]

-

Conclusion

The synthesis of 2-(Piperidin-4-ylmethyl)pyrazine derivatives is readily achievable through a modular and robust strategy centered on palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction, in particular, provides a reliable method for connecting the two key heterocyclic fragments. Success in this synthesis hinges on the careful selection of reaction partners, optimization of catalytic conditions to overcome the challenges posed by the electron-deficient pyrazine ring, and meticulous purification and characterization of the products. The methodologies outlined in this guide provide a solid foundation for researchers to not only synthesize these target molecules but also to build extensive libraries for exploring their full therapeutic potential.

References

- Title: Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem Source: BenchChem URL

- Title: Review on piperidine and pyrazine containing molecules having different pharmacological activities Source: DSpace Repository URL

- Title: Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols Source: BenchChem URL

- Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Unknown Source URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Synthesis of substituted pyrazines from N-allyl malonamides Source: RSC Publishing URL

- Title: Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides Source: BenchChem URL

- Title: Synthesis of 2-substituted pyrazine derivatives as antibacterial agents | Request PDF Source: ResearchGate URL

- Title: (PDF)

- Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: ACS Publications URL

- Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL

- Title: PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES Source: Unknown Source URL

- Title: (PDF)

- Title: Process of preparing pyrazines Source: Google Patents URL

- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Unknown Source URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review on piperidine and pyrazine containing molecules having different pharmacological activities [aiktc.ndl.gov.in]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling of 2-(Piperidin-4-ylmethyl)pyrazine: A Technical Monograph

Executive Summary

2-(Piperidin-4-ylmethyl)pyrazine (CAS: 1361114-88-6 for 2HCl salt) is a critical heterocyclic building block utilized extensively in modern medicinal chemistry. Structurally, it bridges a lipophilic, electron-deficient pyrazine ring with a hydrophilic, basic piperidine moiety via a methylene linker. This unique "amphiphilic scaffold" architecture makes it an invaluable intermediate for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors, GPCR modulators, and PROTAC linkers where solubility and precise geometric spacing are paramount. This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and handling protocols.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of two distinct pharmacophores: the pyrazine ring (a weak base and hydrogen bond acceptor) and the piperidine ring (a strong secondary amine base). The methylene bridge (-CH₂-) introduces rotational freedom, allowing the molecule to adopt multiple conformations to fit binding pockets.

Table 1: Core Chemical Identifiers

| Property | Detail |

| IUPAC Name | 2-(Piperidin-4-ylmethyl)pyrazine |

| Common Synonyms | 4-(Pyrazin-2-ylmethyl)piperidine; 2-[(4-Piperidinyl)methyl]pyrazine |

| CAS Number | 1361114-88-6 (Dihydrochloride); Free base often unlisted commodity |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol (Free Base); ~250.17 g/mol (2HCl Salt) |

| SMILES | C1CNCCC1CC2=NC=CN=C2 |

| Stereochemistry | Achiral (Piperidine C4 is prochiral but symmetric) |

Physicochemical Properties (The Core)

Understanding the ionization and lipophilicity profile of this molecule is essential for predicting its behavior in biological assays and formulation.

Ionization Constants (pKa)

The molecule possesses two distinct basic centers with vastly different proton affinities.

-

Site A (Piperidine Nitrogen): A typical secondary aliphatic amine.

-

pKa ≈ 10.8 – 11.0 .

-

Implication: At physiological pH (7.4), this nitrogen is >99.9% protonated (cationic), driving high aqueous solubility and lysosomal trapping potential.

-

-

Site B (Pyrazine Nitrogens): Very weak aromatic bases.

-

pKa ≈ 0.6 .

-

Implication: These nitrogens remain unprotonated under all standard physiological and experimental conditions (pH > 2). They serve exclusively as Hydrogen Bond Acceptors (HBA).

-

Lipophilicity (LogP vs. LogD)

-

LogP (Neutral species): Estimated at 0.8 – 1.2 . The pyrazine ring decreases lipophilicity compared to a phenyl ring due to its polarity.

-

LogD (pH 7.4): Estimated at -2.0 to -1.5 .

Solubility Profile

-

Free Base: Moderate water solubility; highly soluble in organic solvents like Dichloromethane (DCM), Methanol, and Ethyl Acetate.

-

Dihydrochloride Salt: Hygroscopic solid with extreme water solubility (>100 mg/mL) . It is insoluble in non-polar ethers (e.g., Diethyl Ether, MTBE), which is useful for purification via precipitation.

Visualization: Ionization States

The following diagram illustrates the dominant protonation states across the pH scale.

Caption: Protonation cascade of 2-(Piperidin-4-ylmethyl)pyrazine. The monocationic form dominates at physiological pH.

Synthetic Methodologies

The construction of the C(sp³)-C(sp³) bond between the pyrazine methyl group and the piperidine ring is the challenging step. The most robust industrial route utilizes the acidity of the methyl protons on 2-methylpyrazine.

Primary Synthetic Route: Aldol-Type Condensation

This route avoids the use of unstable halomethyl pyrazines and utilizes commercially available starting materials.

-

Activation: 2-Methylpyrazine is treated with a strong base (e.g., LiHMDS or NaNH₂) to generate the benzylic-like anion.

-

Condensation: The anion attacks N-Boc-4-piperidone to form a tertiary alcohol intermediate.

-

Dehydration: Acid-catalyzed dehydration (e.g., TsOH/Toluene) yields the alkene (2-(N-Boc-1,2,3,6-tetrahydropyridin-4-ylmethyl)pyrazine).

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the double bond and, if acidic conditions are used, can simultaneously remove the Boc group (though separate TFA deprotection is cleaner).

Visualization: Synthesis Workflow

Caption: Step-wise synthesis via the modified Aldol condensation route, ensuring regioselective C-C bond formation.

Handling, Stability & Storage

Stability Profile

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic . Exposure to ambient air will result in the formation of a sticky gum.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

-

Oxidation: The secondary amine is susceptible to oxidation over long periods. The pyrazine ring is relatively stable but can undergo N-oxidation with strong peroxides.

-

Thermal: Stable up to ~150°C (melting point of salt often >200°C with decomposition).

Safety Precautions

-

Corrosivity: As a secondary amine, the free base can cause skin burns and eye damage.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

Applications in Drug Discovery[1][7]

This molecule acts as a versatile "Solubilizing Linker" .

-

PROTAC Design: The piperidine nitrogen provides an attachment point for E3 ligase ligands (e.g., Cereblon binders), while the pyrazine acts as a rigid, polar spacer that improves the water solubility of the final chimera.

-

Kinase Inhibitors: The pyrazine ring mimics the adenine ring of ATP, capable of forming hinge-binding interactions (H-bond acceptor N1/N4). The piperidine tail extends into the solvent-exposed region, improving pharmacokinetic properties.

-

Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high solubility, it is an ideal fragment for NMR or X-ray crystallographic screening against novel targets.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71645961, N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide (Related Structure Analysis). Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2919. (Foundational data for piperidine/pyrazine pKa extrapolation). Retrieved from [Link]

-

Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.[6] Borneo Journal of Resource Science and Technology. (Synthetic methodology grounding). Retrieved from [Link]

Sources

- 1. english.isl.cas.cn [english.isl.cas.cn]

- 2. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 3. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 5. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]

- 6. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

An In-depth Technical Guide to the Speculative Mechanisms of Action of 2-(Piperidin-4-ylmethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-ylmethyl)pyrazine is a synthetic small molecule featuring a piperidine ring linked to a pyrazine ring via a methylene bridge. While the specific pharmacological profile of this compound is not extensively documented in publicly available literature, its constituent chemical moieties, piperidine and pyrazine, are prevalent scaffolds in a vast array of biologically active compounds.[1][2][3] This guide puts forth several well-grounded, speculative mechanisms of action for 2-(Piperidin-4-ylmethyl)pyrazine, drawing upon the known pharmacological activities of structurally related molecules. The following sections will delve into these hypotheses, proposing detailed experimental workflows to rigorously test each one. This document is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential and molecular targets of this and similar compounds.

The piperidine nucleus is a key component in numerous pharmaceuticals, recognized for its ability to interact with a variety of biological targets.[1][4] Derivatives of piperidine are known to act as antagonists for neurokinin, histamine, and sigma receptors, as well as inhibitors of acetylcholinesterase.[5][6][7][8][9][10][11][12][13][14] Similarly, the pyrazine ring is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][15][16][17]

Given the rich pharmacology of its constituent parts, 2-(Piperidin-4-ylmethyl)pyrazine presents an intriguing subject for mechanistic investigation. This guide will explore three primary speculative mechanisms of action:

-

Neurokinin-1 Receptor (NK1R) Antagonism: Based on the prevalence of the piperidine scaffold in known NK1R antagonists.

-

Histamine H3 Receptor (H3R) Inverse Agonism/Antagonism: Leveraging the structural similarities to known H3R ligands containing piperidine moieties.

-

Histone Deacetylase (HDAC) Inhibition: Considering the established role of pyrazine derivatives as HDAC inhibitors.

For each hypothesis, a detailed rationale is provided, followed by a comprehensive and actionable experimental plan.

Hypothesis 1: Neurokinin-1 Receptor (NK1R) Antagonism

Scientific Rationale

The piperidine ring is a well-established pharmacophore in a significant class of Neurokinin-1 Receptor (NK1R) antagonists.[7][8][11][12][14] The NK1R, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. Its activation is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. The structural motif of a basic nitrogen within a cyclic scaffold, such as piperidine, is often crucial for interaction with the NK1R binding pocket.[11] It is plausible that the piperidine moiety of 2-(Piperidin-4-ylmethyl)pyrazine serves as a key interacting element, while the pyrazine group modulates affinity, selectivity, and pharmacokinetic properties.

Proposed Signaling Pathway

Experimental Validation Plan

Objective: To determine if 2-(Piperidin-4-ylmethyl)pyrazine acts as an antagonist at the human NK1 receptor.

1. In Vitro Characterization

-

Radioligand Binding Assay:

-

Protocol:

-

Prepare cell membranes from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubate the membranes with a known radiolabeled NK1R antagonist (e.g., [³H]-Aprepitant) in the presence of increasing concentrations of 2-(Piperidin-4-ylmethyl)pyrazine.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value of 2-(Piperidin-4-ylmethyl)pyrazine and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

-

Functional Assay (Calcium Mobilization):

-

Protocol:

-

Load NK1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of 2-(Piperidin-4-ylmethyl)pyrazine.

-

Stimulate the cells with a known NK1R agonist (e.g., Substance P) at its EC₅₀ concentration.

-

Measure the resulting change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

-

Data Analysis: Generate a dose-response curve for the inhibition of the Substance P-induced calcium signal to determine the IC₅₀ value of the compound.

-

2. In Vivo Efficacy Model

-

Gerbil Foot-Tapping Model (Substance P-induced):

-

Protocol:

-

Administer 2-(Piperidin-4-ylmethyl)pyrazine or vehicle to male gerbils via an appropriate route (e.g., intraperitoneal or oral).

-

After a suitable pre-treatment time, centrally administer a Substance P agonist.

-

Observe and quantify the number of foot-tapping behaviors over a defined period.

-

-

Data Analysis: Compare the frequency of foot-tapping in the compound-treated group to the vehicle-treated group to assess in vivo antagonism.

-

| Experiment | Parameter Measured | Expected Outcome for NK1R Antagonist |

| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar affinity |

| Calcium Mobilization | IC₅₀ (nM) | Dose-dependent inhibition of Substance P-induced calcium flux |

| Gerbil Foot-Tapping | Reduction in foot-taps | Significant reduction in agonist-induced foot-tapping behavior |

Hypothesis 2: Histamine H3 Receptor (H3R) Inverse Agonism/Antagonism

Scientific Rationale

The 4-substituted piperidine scaffold is a common feature in many potent and selective Histamine H3 Receptor (H3R) antagonists and inverse agonists.[5][6][13][18] The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, respectively.[6] H3R antagonists/inverse agonists are being investigated for their potential in treating cognitive disorders, sleep-wake disorders, and other neurological conditions. The basic nitrogen of the piperidine ring is often a key interaction point with an aspartate residue in the H3R binding pocket. The pyrazine moiety could potentially occupy a lipophilic pocket and contribute to the overall binding affinity and selectivity.

Proposed Signaling Pathway

Experimental Validation Plan

Objective: To determine if 2-(Piperidin-4-ylmethyl)pyrazine acts as an inverse agonist or antagonist at the human H3 receptor.

1. In Vitro Characterization

-

Radioligand Binding Assay:

-

Protocol:

-

Use cell membranes from a cell line stably expressing the human H3 receptor.

-

Perform a competition binding assay using a known radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine) and increasing concentrations of 2-(Piperidin-4-ylmethyl)pyrazine.

-

-

Data Analysis: Calculate the Ki value from the IC₅₀.

-

-

[³⁵S]GTPγS Binding Assay (to determine functional activity):

-

Protocol:

-

Incubate H3R-expressing cell membranes with [³⁵S]GTPγS.

-

To test for inverse agonism, add increasing concentrations of 2-(Piperidin-4-ylmethyl)pyrazine and measure the decrease in basal [³⁵S]GTPγS binding.

-

To test for antagonism, pre-incubate with the compound and then stimulate with a known H3R agonist (e.g., R-α-methylhistamine) and measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

-

Data Analysis: Determine the IC₅₀ and maximal inhibition for inverse agonism, and the IC₅₀ for antagonism.

-

2. Ex Vivo/In Vivo Neurotransmitter Release

-

Brain Slice Microdialysis:

-

Protocol:

-

Prepare acute brain slices from a relevant region (e.g., cortex or striatum) of a rodent.

-

Perfuse the slices with artificial cerebrospinal fluid (aCSF).

-

Apply 2-(Piperidin-4-ylmethyl)pyrazine to the perfusion medium.

-

Measure the release of neurotransmitters such as acetylcholine or dopamine using HPLC with electrochemical detection.

-

-

Data Analysis: An increase in neurotransmitter release would be consistent with H3R antagonism.

-

| Experiment | Parameter Measured | Expected Outcome for H3R Inverse Agonist/Antagonist |

| Radioligand Binding | Ki (nM) | High affinity (nanomolar range) |

| [³⁵S]GTPγS Binding | IC₅₀ (nM) / % Inhibition | Decrease in basal binding (inverse agonism) or inhibition of agonist-stimulated binding (antagonism) |

| Brain Slice Microdialysis | Neurotransmitter levels | Increased release of acetylcholine, dopamine, etc. |

Hypothesis 3: Histone Deacetylase (HDAC) Inhibition

Scientific Rationale

Several pyrazine-containing compounds have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation of gene expression.[19] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers and inflammatory diseases. The pyrazine ring can act as a scaffold to which a zinc-binding group and a "capping" group are attached, which are key pharmacophoric elements for many HDAC inhibitors. It is conceivable that the pyrazine moiety of 2-(Piperidin-4-ylmethyl)pyrazine could position the molecule within the active site of an HDAC enzyme, with the piperidine group potentially serving as a surface recognition element or "capping" group.

Proposed Signaling Pathway

Experimental Validation Plan

Objective: To determine if 2-(Piperidin-4-ylmethyl)pyrazine inhibits HDAC activity and induces downstream cellular effects.

1. In Vitro Enzymatic Assays

-

Broad-Spectrum HDAC Inhibition Assay:

-

Protocol:

-

Use a commercially available fluorogenic HDAC assay kit containing a broad-spectrum HDAC substrate.

-

Incubate recombinant human HDAC enzymes (or nuclear extract) with the substrate in the presence of increasing concentrations of 2-(Piperidin-4-ylmethyl)pyrazine.

-

Measure the fluorescence generated by the deacetylated substrate.

-

-

Data Analysis: Determine the IC₅₀ value for HDAC inhibition.

-

-

HDAC Isoform Selectivity Profiling:

-

Protocol:

-

If broad-spectrum activity is observed, perform assays with individual recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) to determine selectivity.

-

-

Data Analysis: Determine the IC₅₀ values for each isoform to establish a selectivity profile.

-

2. Cellular Assays

-

Histone Acetylation Assay (Western Blot):

-

Protocol:

-

Treat a relevant cancer cell line (e.g., HCT116, HeLa) with increasing concentrations of 2-(Piperidin-4-ylmethyl)pyrazine.

-

Lyse the cells and perform Western blotting on the nuclear extracts.

-

Probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., total H3).

-

-

Data Analysis: Quantify the increase in histone acetylation in a dose-dependent manner.

-

-

Cell Proliferation and Apoptosis Assays:

-

Protocol:

-

Treat cancer cells with the compound for 24-72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

Evaluate apoptosis by Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Data Analysis: Determine the GI₅₀ (growth inhibition) and assess the induction of apoptosis.

-

| Experiment | Parameter Measured | Expected Outcome for HDAC Inhibitor |

| HDAC Enzymatic Assay | IC₅₀ (µM) | Inhibition of HDAC activity |

| Western Blot | Acetylated Histone Levels | Dose-dependent increase in acetylated H3 and H4 |

| Cell Proliferation Assay | GI₅₀ (µM) | Inhibition of cancer cell growth |

| Apoptosis Assay | % Apoptotic Cells | Induction of apoptosis |

Conclusion

The structural components of 2-(Piperidin-4-ylmethyl)pyrazine suggest several plausible and compelling mechanisms of action. The hypotheses presented in this guide, centered on NK1R antagonism, H3R modulation, and HDAC inhibition, provide a rational starting point for a thorough investigation of this compound's pharmacological profile. The detailed experimental plans offer a clear and logical path forward for researchers to systematically test these hypotheses. Elucidating the true mechanism of action will be crucial in determining the potential therapeutic applications of 2-(Piperidin-4-ylmethyl)pyrazine and guiding the future development of related compounds.

References

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.

- Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). PubMed.

- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central.

- Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. PubMed.

- New Selective Acetylcholinesterase Inhibitors Designed From N

- Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed.

- Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PMC.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. ScienceDirect.

- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre

- NK1 receptor antagonist. Wikipedia.

- Structure and pharmacological activity of pyrazine.

- 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed.

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.

- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.

- Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI.

- Pharmacological activity and mechanism of pyrazines. PubMed.

- 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity rel

- Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.

- Pyrazine derivatives: a p

- US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.

- Bivalent dopamine D2 receptor ligands: synthesis and binding properties. PubMed.

- Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA.

- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu

- Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

- Computer-aided evaluation of targets and biological activity spectra for new piperidine deriv

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)

- Piperazine. Wikipedia.

- (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.

- PIPERAZINES. Ataman Kimya.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digibug.ugr.es [digibug.ugr.es]

- 14. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Pyrazine-Piperidine Scaffold: A Dual-Vector Pharmacophore for Oncology and CNS Therapeutics

Topic: Potential Biological Targets of Pyrazine-Piperidine Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrazine-piperidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from epigenetic enzymes to G-protein coupled receptors (GPCRs). This guide analyzes the structural rationale behind this scaffold's versatility and details its primary biological targets: Class I Histone Deacetylases (HDACs) , Sigma-1/Histamine H3 receptors , and Microtubule/Cell Cycle regulatory proteins in non-small cell lung carcinoma (NSCLC).

By synthesizing the electron-deficient nature of the pyrazine ring with the lipophilic, basic properties of the piperidine moiety, researchers can access a chemical space optimized for metabolic stability and high-affinity protein-ligand interactions.

Structural & Chemical Rationale

The synergy between the pyrazine and piperidine rings creates a pharmacophore with distinct physicochemical properties essential for drug-likeness.

The Pyrazine Core (The Anchor)

-

Electronic Character: A 1,4-diazine heteroaromatic ring. It is electron-deficient (

-deficient), making it less susceptible to oxidative metabolism compared to phenyl rings. -

Binding Role: Acts as a weak hydrogen bond acceptor (HBA) at the nitrogen atoms (N1/N4). It frequently serves as a bioisostere for pyridine or benzene to improve solubility and lower logP.

The Piperidine Moiety (The Vector)

-

Electronic Character: A saturated, six-membered amine. It is highly basic (pKa

11.2), ensuring the molecule is protonated at physiological pH. -

Binding Role: The protonated nitrogen acts as a crucial ionic anchor (cationic center) interacting with conserved aspartate or glutamate residues in target proteins (e.g., Asp99 in HDAC1). The lipophilic ring skeleton facilitates hydrophobic interactions within receptor pockets.

Scaffold Visualization

The following diagram illustrates the core scaffold and its functional vectors.

Caption: Functional decomposition of the pyrazine-piperidine scaffold showing the distinct roles of each moiety in target engagement.

Primary Biological Targets

Target Class I: Histone Deacetylases (HDACs)

The pyrazine-piperidine motif has emerged as a potent scaffold for Class I selective HDAC inhibitors (specifically HDAC1 and HDAC2), which are critical targets in hematological malignancies.[1]

-

Mechanism of Action:

-

Zinc Binding Group (ZBG): Typically an aminobenzamide moiety attached to the scaffold.[2][3]

-

Linker Region: The pyrazine-piperidine unit occupies the hydrophobic tunnel of the HDAC active site.

-

Selectivity Filter: The piperidine nitrogen forms a salt bridge with a conserved aspartate residue (Asp99 in HDAC1, Asp104 in HDAC2) located at the rim of the active site tunnel. This interaction is less favorable in other HDAC isoforms, driving selectivity.

-

-

Therapeutic Relevance: Inhibition leads to hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21) and inducing apoptosis in leukemia cells.

Target Class II: GPCRs (Sigma-1 & Histamine H3)

Piperidine-based scaffolds are dominant in CNS drug discovery. The pyrazine-piperidine combination specifically targets the Sigma-1 receptor (

-

Mechanism of Action:

-

Dual Antagonism: These compounds often act as dual antagonists. The basic nitrogen of the piperidine mimics the endogenous amine of neurotransmitters, binding to the orthosteric site of H3R and the chaperone pocket of

R. -

Piperidine vs. Piperazine: Structure-activity relationship (SAR) studies indicate that the piperidine ring is often superior to piperazine for

R affinity due to increased lipophilicity, which aids in penetrating the hydrophobic pocket of the receptor.

-

-

Therapeutic Relevance: Treatment of neuropathic pain and neurodegenerative disorders.

Target Class III: Microtubule Dynamics (NSCLC)

Recent studies identify pyrazine-piperidine amides as potent agents against Non-Small Cell Lung Carcinoma (NSCLC) .

-

Observed Phenotype: Compounds (e.g., "6B") induce cell cycle arrest at the G2/M phase .[4][5][6][7]

-

Molecular Target: The G2/M arrest phenotype, combined with p53 upregulation, strongly suggests the targeting of Tubulin polymerization or CDC25 phosphatases . The scaffold likely binds to the colchicine-binding site of tubulin, disrupting microtubule assembly and triggering the spindle assembly checkpoint.

Case Study: Compound 6B in Lung Cancer

A specific pyrazine-piperidine amide derivative, identified as "Compound 6B" in recent literature, demonstrates the scaffold's efficacy in solid tumors.[4][6]

| Parameter | Data for Compound 6B |

| Cell Line | Calu-6 (Non-Small Cell Lung Carcinoma) |

| IC50 | 45.21 µM |

| Mechanism | G2/M Phase Cell Cycle Arrest |

| Apoptosis Markers | Upregulation of Caspase-3, Caspase-8, p53 |

| Viability (50 µM) | 65.3% |

Signaling Pathway Activation: The following diagram details the mechanistic cascade triggered by the pyrazine-piperidine scaffold in NSCLC cells.

Caption: Mechanistic cascade of Pyrazine-Piperidine induced apoptosis in NSCLC cells via G2/M arrest.

Experimental Validation Protocols

Synthesis: Amide Coupling Workflow

To generate the pyrazine-piperidine amide scaffold, a standard EDCI/HOBt coupling is recommended.

-

Reagents: Pyrazine-2-carboxylic acid (1.0 eq), Substituted Piperidine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

-

Solvent: Anhydrous DMF or DCM.

-

Procedure:

-

Dissolve Pyrazine-2-carboxylic acid in solvent at 0°C.

-

Add DIPEA, EDCI, and HOBt; stir for 30 min to activate the acid.

-

Add the Piperidine derivative dropwise.

-

Stir at room temperature for 12-24 hours.

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine/NaHCO3.

-

Purification: Column chromatography (Hexane:EtOAc).

-

Screening: HDAC Fluorometric Activity Assay

To validate HDAC targeting:

-

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

-

Enzyme: Recombinant human HDAC1, HDAC2, and HDAC3 (for selectivity profiling).

-

Protocol:

-

Incubate enzyme with test compound (0.1 nM - 10 µM) for 30 min at 37°C.

-

Add substrate and incubate for 30 min.

-

Add developer solution (trypsin) to release the fluorophore from deacetylated substrate.

-

Read: Fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Calculate IC50 using non-linear regression.

-

Future Perspectives: PROTACs

The pyrazine-piperidine scaffold is an ideal candidate for Proteolysis Targeting Chimeras (PROTACs) .

-

Piperidine Handle: The secondary amine of the piperidine ring provides a chemically accessible site for attaching a linker chain.

-

E3 Ligase Recruitment: The pyrazine moiety can be modified to bind Cereblon (CRBN) or VHL ligases, turning the scaffold into a degrader for targets like HDACs or Kinases, rather than just an inhibitor.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Biology. [Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. International Journal of Molecular Sciences. [Link]

-

Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Bentham Science. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors [mdpi.com]

- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride (CAS No. 1185309-03-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for the unsubstantiated parent compound, 2-(Piperidin-4-ylmethyl)pyrazine, this guide focuses on a well-characterized and commercially available derivative that embodies the core structural motifs of a pyrazine ring linked to a piperidine moiety via a methyl-amide bridge.

The pyrazine and piperidine scaffolds are prevalent in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities including but not limited to antimycobacterial, antifungal, and kinase inhibition properties.[1][2][3] This guide will delve into the chemical identity, physicochemical properties, synthesis, analytical characterization, and potential biological significance of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride, providing a foundational resource for researchers in the field.

Chemical Identity and Physicochemical Properties

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride is a salt, which enhances its stability and solubility in aqueous media, a desirable characteristic for biological testing and formulation development.

| Property | Value | Source |

| CAS Number | 1185309-03-8 | [4] |

| Molecular Formula | C₁₁H₁₇ClN₄O | [4] |

| Molecular Weight | 256.73 g/mol | [4] |

| IUPAC Name | N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide;hydrochloride | |

| SMILES | Cl.O=C(NCC1CCNCC1)C1=CN=CC=N1 | [5] |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (inferred from hydrochloride salt nature) | General knowledge |

Synthesis and Purification

The synthesis of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide and its subsequent conversion to the hydrochloride salt can be achieved through a multi-step process. The core of this synthesis is the formation of an amide bond between a pyrazine carboxylic acid derivative and a piperidine-containing amine.

General Synthesis Pathway

A common and effective method for the synthesis of pyrazine carboxamide derivatives involves the coupling of a pyrazine-2-carboxylic acid with an appropriate amine using a suitable coupling agent.[6] An alternative approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.[1]

The synthesis of the free base, N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide, can be conceptualized through the reaction of pyrazine-2-carboxylic acid with 4-(aminomethyl)piperidine. The final step involves the treatment of the purified free base with hydrochloric acid to yield the hydrochloride salt.

General synthesis workflow for N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of similar pyrazine carboxamide derivatives.[7][8]

Step 1: Amide Coupling

-

To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 4-(aminomethyl)piperidine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

Step 2: Purification of the Free Base

-

Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.5-9.5 ppm), the piperidine ring protons, the methylene bridge protons, and the amide N-H proton. For a related compound, N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide, the pyrazine protons appear at δ 9.96, 9.10, and 8.89 ppm, and the N-CH₂ protons at δ 4.03 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the amide (around δ 160-165 ppm), the carbons of the pyrazine ring (in the aromatic region), and the aliphatic carbons of the piperidine ring and the methylene bridge. For a similar structure, the pyrazine carbons are observed around δ 144-147 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:

-

N-H stretching of the amide and the piperidinium salt.

-

C=O stretching of the amide group (typically around 1650-1680 cm⁻¹).[1][5]

-

C-N stretching vibrations.

-

Aromatic C-H and C=N stretching from the pyrazine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. For the free base of a related compound, the HRESIMS showed a [M+H]⁺ ion corresponding to the calculated molecular weight.[9]

Biological Activity and Potential Applications

The pyrazine-carboxamide scaffold is a known pharmacophore with a diverse range of biological activities.

Antimycobacterial and Antifungal Activity

Derivatives of pyrazine carboxamide have been synthesized and evaluated for their antimycobacterial and antifungal properties.[1][2] The structural similarity of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride to these compounds suggests it may also possess such activities. The piperidine moiety can influence the lipophilicity and cell permeability of the molecule, potentially enhancing its biological effects.

Kinase Inhibition

Recent studies have highlighted the potential of pyrazine-carboxamide derivatives as inhibitors of various kinases, which are key targets in cancer therapy. For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[10] The specific biological targets of N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride would need to be elucidated through dedicated biological screening and assays.

Potential biological activities associated with the pyrazine-carboxamide scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from related structures such as piperidine and other pyrazine derivatives.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[11][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Hazard Identification (General for the class)

-

Skin and Eye Irritation: Similar compounds can cause skin and eye irritation or burns upon direct contact.[12]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Toxicity: The toxicity profile of this specific compound has not been extensively studied. However, related compounds may be harmful if swallowed or absorbed through the skin.[12]

Conclusion

N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride represents an interesting scaffold for further exploration in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be readily confirmed by modern analytical methods. The known biological activities of related pyrazine and piperidine derivatives suggest a range of potential therapeutic applications that warrant further investigation. This guide serves as a foundational resource for researchers embarking on studies involving this and similar compounds.

References

- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):811-816.

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. [Link]

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan Journal of Pharmaceutical and Biological Sciences.

- Pyrazine and its derivatives- synthesis and activity-a review.

- SAFETY D

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.

-

Pyrazine-2-carboxamide hydrochloride | C5H6ClN3O | CID 21468519 - PubChem. [Link]

- SAFETY D

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. [Link]

- Piperidine - SAFETY D

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.

-

N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide | C10H16N4O2S - PubChem. [Link]

- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D

- A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. Semantic Scholar. [Link]

-

N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1185309-03-8|N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride|BLDpharm [bldpharm.com]

- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. chemos.de [chemos.de]

Exploring the structure-activity relationship (SAR) of pyrazine derivatives

Executive Summary

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic deficiency and high metabolic stability. Unlike its pyridine or benzene analogs, pyrazine offers a distinct vector for hydrogen bonding and pi-stacking interactions, making it a cornerstone in the development of antitubercular agents (e.g., Pyrazinamide) and modern kinase inhibitors (e.g., Bortezomib, various VEGFR inhibitors). This guide moves beyond basic textbook definitions to explore the causal links between pyrazine substitution patterns and biological efficacy, providing researchers with validated protocols for synthesis and assay development.

The Chemical Logic of the Scaffold

To optimize a pyrazine derivative, one must first master its electronic personality. Pyrazine is a π-deficient heteroaromatic ring. The presence of two nitrogen atoms at the 1 and 4 positions exerts a strong electron-withdrawing effect, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

Key Physicochemical Drivers:

-

Lipophilicity (LogP): Pyrazine is less lipophilic than pyridine and benzene (LogP ~ -0.2). This hydrophilicity is advantageous for lowering the LogP of lead compounds to improve oral bioavailability.

-

Basicity (pKa): With a pKa of ~0.6, pyrazine is a very weak base. It does not protonate at physiological pH, meaning it acts primarily as a hydrogen bond acceptor (HBA) rather than a donor or a cationic center.

-

Reactivity Profile:

-

Electrophilic Aromatic Substitution (EAS): Extremely difficult due to electron deficiency.

-

Nucleophilic Aromatic Substitution (SnAr): Highly favorable, especially when a leaving group (Cl, F) is present at the C2/C3 positions.

-

Strategic Functionalization Vectors

Rational design requires mapping specific positions on the ring to biological interactions. The symmetry of pyrazine allows for diverse substitution patterns, but breaking this symmetry is often the key to selectivity.

Visualization: The Pyrazine Chemical Space

The following diagram illustrates the primary vectors for chemical modification and their mechanistic implications.

Figure 1: Strategic vectors for pyrazine functionalization. N1 serves as the primary anchor for target binding, while carbon positions allow for the introduction of diversity elements.

Case Study A: Antitubercular SAR (The PZA Legacy)

Pyrazinamide (PZA) remains a first-line drug for Tuberculosis (TB), particularly for sterilizing non-replicating persisters. Understanding its SAR is a lesson in prodrug mechanics.

The Mechanism of Action

PZA is inactive in vitro under neutral pH. It requires activation by the bacterial enzyme Pyrazinamidase (PncA) to convert into the active Pyrazinoic Acid (POA). POA then disrupts membrane energetics and inhibits Ribosomal Protein S1 (RpsA).

SAR Insights for Next-Gen Derivatives:

-

The Amide is Sacred: Hydrolysis of the C2-amide is the activation step. Modifying the amide nitrogen (e.g., N-alkylation) often abolishes activity because PncA cannot process bulky substrates.

-

C5-Substitution: Introducing electron-withdrawing groups (EWGs) or lipophilic chains at C5 can enhance potency.

-

Insight: 5-chloro-PZA derivatives often show higher lipophilicity, aiding passive diffusion into the mycobacterium before activation [1].

-

-

Bioisosterism: Replacing the pyrazine ring with pyridine usually results in a loss of specific activity against M. tuberculosis, highlighting the scaffold's specificity.

Figure 2: The activation pathway of Pyrazinamide. Resistance often arises from mutations in PncA or increased efflux of POA.

Case Study B: Kinase Inhibition (Anticancer)[1]

In oncology, pyrazines act as robust "hinge binders." The nitrogen atoms accept hydrogen bonds from the backbone NH of the kinase ATP-binding pocket.

Structural Requirements:

-

2,6-Disubstitution: A common motif in VEGFR-2 and CK2 inhibitors.

-

The "Linker" Strategy: Using the pyrazine as a rigid spacer between an aryl ring (occupying the hydrophobic pocket) and a solubilizing tail.

-

Data Insight: In a study of VEGFR-2 inhibitors, pyrazine-pyridine biheteroaryls demonstrated IC50 values in the low nanomolar range. The pyrazine N4 nitrogen is critical for water-mediated bridging interactions within the active site [2].

Comparative Data: Pyrazine vs. Pyridine Scaffolds in Kinase Potency

| Scaffold Type | R-Group Substitution | Target | IC50 (nM) | Notes |

| Pyrazine | 2-anilino-6-aryl | VEGFR-2 | 12 | Superior H-bonding capacity |

| Pyridine | 2-anilino-6-aryl | VEGFR-2 | 85 | Loss of N4 interaction |

| Pyrazine | 2,3-diamine | CK2 | 45 | High selectivity index |

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.

Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyrazine

Used to install aryl/heteroaryl groups at C2/C3.

Reagents: 2-Chloropyrazine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

-

Degassing (Critical): Charge a microwave vial with solvent. Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

Addition: Add 2-chloropyrazine, boronic acid, base, and catalyst under a positive stream of Argon. Seal immediately.

-

Reaction: Heat to 90°C for 4-12 hours.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 7:3).

-

Success Criteria: Disappearance of the UV-active starting material (Rf ~0.6) and appearance of a fluorescent product spot.

-

Failure Mode: If starting material remains, add 0.02 eq of fresh catalyst and heat for 2 more hours.

-

-

Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine. Dry over Na2SO4.

Protocol B: Minisci Radical Alkylation (C-H Activation)

Used for direct alkylation at C2/C5 without pre-functionalization.

Reagents: Pyrazine derivative (1.0 eq), Alkyl carboxylic acid (2.0 eq), Ammonium Persulfate (1.5 eq), AgNO3 (0.2 eq), 10% H2SO4 (aq).

Step-by-Step Workflow:

-

Setup: Dissolve pyrazine and carboxylic acid in aqueous acid/organic co-solvent (e.g., Water/Acetonitrile). Heat to 70°C.

-

Initiation: Add Ammonium Persulfate solution dropwise over 20 minutes.

-

Why? Slow addition controls the radical concentration, preventing polymerization of the alkyl source.

-

-

Validation Point: LC-MS monitoring.

-

Success Criteria: Observation of [M+Alkyl-H]+ mass peak.

-

Note: Mono-alkylation is preferred, but di-alkylation can occur. Control stoichiometry strictly.

-

-

Quench: Neutralize with NaHCO3 (careful: gas evolution) and extract with DCM.

Future Outlook: Late-Stage Functionalization

The future of pyrazine SAR lies in Late-Stage Functionalization (LSF) . Instead of building the ring from scratch, chemists are using photoredox catalysis to install complex fragments onto the pyrazine core of nearly-finished drug candidates. This allows for rapid "analoging" to tune solubility and metabolic stability without redesigning the entire synthetic route.

Key Trend: The use of sulfinates as radical precursors for installing fluorinated alkyl groups (e.g., -CF3, -CHF2) onto the pyrazine ring to block metabolic hot spots [3].

References

-

Ranjan, C. et al. (2025). "Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis."[1][2][3] Asian Journal of Pharmaceutics. Link

-

Alshahrani, M. M. (2024).[4] "Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024)." Anti-Cancer Agents in Medicinal Chemistry. Link

-

Bohman, B. et al. (2014).[5] "Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions." Organic Letters. Link

-

Suzuki, Y. et al. (2008).[6] "Structure-activity relationships of pyrazine-based CK2 inhibitors." Archiv der Pharmazie. Link

Sources

- 1. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 2. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Prebiotic Synthesis & Therapeutic Potential of Pyrazine-Based Nucleosides

Executive Summary: The Pyrazine Paradox

In the quest to map the origins of the "RNA World," pyrimidines (Cytosine, Uracil) and purines (Adenine, Guanine) have dominated the narrative.[1] However, the prebiotic synthesis of these canonical bases often requires highly specific, arguably contrived, conditions (e.g., the Sutherland pathway).

This guide explores a chemically robust alternative: Pyrazine-based nucleosides . Unlike the canonical bases, pyrazine heterocycles form spontaneously and abundantly via the Maillard reaction—the condensation of sugars and amino acids—under simple heating conditions.

For the drug development professional, this is not merely archaeological chemistry. The pyrazine scaffold, rejected by evolution as a genetic polymer, has found a second life as a potent antiviral pharmacophore (e.g., Favipiravir/T-705 ). This guide details the synthesis, photostability, and physicochemical properties of these "proto-nucleosides," bridging the gap between abiogenesis and modern nucleoside analogue design.

Mechanistic Pathways: The Amino Acid-Sugar Condensation[2]

The primary route to pyrazine nucleosides in a prebiotic context is the condensation of amino acid amides with aldose sugars. This pathway is notable for its "one-pot" efficiency, bypassing the complex stepwise glycosylation often required for purines.

The Alanine Amide-Ribose Pathway

Research indicates that reacting Alanine Amide with D-Ribose yields a pyrazine-2-one ribonucleoside.[2] This reaction mimics the Maillard reaction but arrests at the nucleoside stage due to the amide functionality.

Key Chemical Transformation:

-

Imine Formation: The amine of the amino acid attacks the anomeric carbon of the ribose.

-

Amadori Rearrangement: Isomerization leads to a stable keto-amine.

-

Cyclization: Self-condensation forms the heterocyclic pyrazine ring, effectively "growing" the base directly onto the sugar (an N-glycosidic bond formed in situ).

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical flow from feedstock to nucleoside.

Figure 1: Stepwise formation of pyrazine nucleosides via the condensation of amino acid amides and sugars.

Technical Protocol: Prebiotic "One-Pot" Synthesis

This protocol is adapted from high-impact experimental astrobiology workflows (e.g., Delgado et al., 2020). It is designed to be self-validating through specific observation checkpoints.

Reagents & Equipment

-

Feedstock: D-Ribose (1.0 equiv), L-Alanine amide hydrochloride (1.0 equiv).

-

Solvent: Degassed H₂O (Milli-Q) or Formamide (for non-aqueous scenarios).

-

Catalyst: None required (Phosphate buffer pH 7.0 optional).

-

Apparatus: Sealed glass vial (anoxic conditions preferred but not strictly necessary).

Step-by-Step Methodology

| Phase | Action | Technical Rationale (Causality) |

| 1. Solubilization | Dissolve D-Ribose (0.1 M) and Alanine amide (0.1 M) in water. Adjust pH to 8.0-9.0 using NaOH. | Basic pH favors the nucleophilic attack of the amine on the sugar aldehyde, initiating Schiff base formation. |

| 2. Incubation | Heat the mixture to 60°C - 80°C for 24–72 hours. | Thermal energy overcomes the activation barrier for the Amadori rearrangement and subsequent dehydration/cyclization. |

| 3. Observation | Monitor for color change (Yellow | Checkpoint: Browning indicates advanced Maillard chemistry (melanoidin formation). Stop reaction before precipitation to isolate nucleosides. |

| 4. Purification | Flash chromatography (C18 reverse phase). Elute with H₂O/MeOH gradient. | Separates the polar pyrazine nucleosides from unreacted sugars and polymerized byproducts. |

| 5. Validation | Analyze via LC-MS (ESI+). Look for | Confirms the covalent attachment of the sugar to the heterocycle. |

Physicochemical Analysis: Why Did Nature Reject Pyrazines?